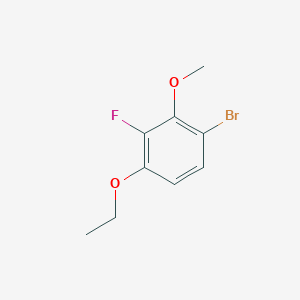

6-Fam-dmt-PA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

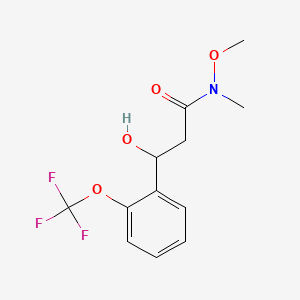

6-Carboxyfluorescein-dimethoxytrityl-phosphoramidite (6-Fam-dmt-PA) is a derivative of fluorescein, a widely used fluorescent dye. This compound is primarily utilized in the synthesis of oligonucleotides, where it serves as a fluorescent label. The 6-carboxyfluorescein moiety provides strong fluorescence, making it an excellent choice for various molecular biology applications, including real-time PCR, DNA sequencing, and molecular beacon assays .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fam-dmt-PA involves the reaction of 6-carboxyfluorescein with dimethoxytrityl chloride and phosphoramidite reagentsThe reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated oligonucleotide synthesizers are employed to incorporate the this compound into oligonucleotides. The process is optimized for high yield and purity, ensuring consistent quality for research and diagnostic applications .

Analyse Des Réactions Chimiques

Types of Reactions

6-Fam-dmt-PA undergoes several types of chemical reactions, including:

Substitution Reactions: The phosphoramidite group can react with nucleophiles, leading to the formation of phosphite triesters.

Oxidation Reactions: The phosphite triesters can be oxidized to phosphate triesters using oxidizing agents like iodine.

Deprotection Reactions: The dimethoxytrityl group can be removed under acidic conditions to expose the hydroxyl groups

Common Reagents and Conditions

Substitution: Typically involves nucleophiles such as alcohols or amines in the presence of a base.

Oxidation: Iodine in the presence of water or other oxidizing agents.

Deprotection: Acidic conditions, often using trichloroacetic acid

Major Products Formed

Phosphate Triesters: Formed after oxidation of phosphite triesters.

Deprotected Fluorescein Derivatives: Resulting from the removal of the dimethoxytrityl group

Applications De Recherche Scientifique

6-Fam-dmt-PA is extensively used in various scientific research applications:

Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying nucleic acid interactions.

Biology: Employed in real-time PCR, DNA sequencing, and molecular beacon assays to detect and quantify nucleic acids.

Medicine: Utilized in diagnostic assays to identify genetic mutations and infectious agents.

Industry: Applied in the development of fluorescent probes for environmental monitoring and quality control .

Mécanisme D'action

The mechanism of action of 6-Fam-dmt-PA involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The 6-carboxyfluorescein moiety absorbs light at a specific wavelength and emits fluorescence, allowing for the detection and quantification of labeled molecules. The phosphoramidite group facilitates the incorporation of the dye into oligonucleotides during synthesis .

Comparaison Avec Des Composés Similaires

6-Fam-dmt-PA is compared with other similar compounds such as:

Fluorescein-5-isothiocyanate (FITC): Another fluorescein derivative used for labeling proteins and nucleic acids. Unlike this compound, FITC contains an isothiocyanate group, which reacts with amines.

Tetrachlorofluorescein (TET): A derivative of fluorescein with four chlorine atoms, used for multicolor detection in DNA sequencing.

Hexachlorofluorescein (HEX): Similar to TET but with six chlorine atoms, providing different spectral properties .

This compound is unique due to its specific use in oligonucleotide synthesis and its stable amide linkage, which prevents isomer formation during synthesis .

Propriétés

Formule moléculaire |

C68H78N3O13P |

|---|---|

Poids moléculaire |

1176.3 g/mol |

Nom IUPAC |

[6-[[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]carbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C68H78N3O13P/c1-44(2)71(45(3)4)85(79-38-18-36-69)80-43-46(42-78-67(48-20-14-13-15-21-48,49-23-27-51(76-11)28-24-49)50-25-29-52(77-12)30-26-50)19-16-17-37-70-61(72)47-22-33-55-58(39-47)68(84-62(55)73)56-34-31-53(81-63(74)65(5,6)7)40-59(56)83-60-41-54(32-35-57(60)68)82-64(75)66(8,9)10/h13-15,20-35,39-41,44-46H,16-19,37-38,42-43H2,1-12H3,(H,70,72) |

Clé InChI |

ODJKPDRSCITVNU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N(C(C)C)P(OCCC#N)OCC(CCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)

![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)

![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)

![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)

![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)